7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
The compound 7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains a triazole and thiazolopyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the construction of the thiazolopyrimidine core. Common reagents used in these reactions include propargyl bromide, sodium azide, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents such as acetone and catalysts like potassium carbonate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or thiazolopyrimidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or thiazolopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiazolopyrimidine rings .
Scientific Research Applications
7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The triazole and thiazolopyrimidine moieties may play a role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include other triazole and thiazolopyrimidine derivatives. Examples include:
- 5-(4-ethyl-4H-1,2,4-triazol-3-yl)-2-thioxo-1,3-thiazolidin-4-one
- 4-(cyclopropylmethyl)-5-(4-ethyl-4H-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
7-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS2/c1-2-18-12(9-3-4-9)16-17-14(18)22-8-10-7-11(20)19-5-6-21-13(19)15-10/h5-7,9H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUOBJZATCZBPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=O)N3C=CSC3=N2)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117380 | |
Record name | 7-[[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl]-5H-thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-31-4 | |
Record name | 7-[[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl]-5H-thiazolo[3,2-a]pyrimidin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883546-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl]-5H-thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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